4-Allyloxy-3-ethyl-N-hydroxy-5-methyl-benzamidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Allyloxy-3-ethyl-N-hydroxy-5-methyl-benzamidine is a chemical compound with the molecular formula C12H16N2O2. This compound is characterized by its benzamidine core, which is substituted with allyloxy, ethyl, hydroxy, and methyl groups. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Allyloxy-3-ethyl-N-hydroxy-5-methyl-benzamidine typically involves multi-step organic reactions. One common method includes the alkylation of a benzamidine derivative with allyl bromide under basic conditions, followed by hydrolysis and subsequent functional group modifications to introduce the ethyl, hydroxy, and methyl groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step.
Chemical Reactions Analysis
Types of Reactions
4-Allyloxy-3-ethyl-N-hydroxy-5-methyl-benzamidine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the allyloxy group, where nucleophiles replace the allyloxy moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted benzamidines depending on the nucleophile used.
Scientific Research Applications
4-Allyloxy-3-ethyl-N-hydroxy-5-methyl-benzamidine is utilized in several scientific research fields:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as an enzyme inhibitor due to its benzamidine core.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Used in the development of new materials and as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 4-Allyloxy-3-ethyl-N-hydroxy-5-methyl-benzamidine involves its interaction with specific molecular targets, such as enzymes. The benzamidine core can mimic the structure of natural substrates, allowing it to bind to the active site of enzymes and inhibit their activity. This inhibition can disrupt various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
3-Ethyl-4-hydroxy-5-methylbenzonitrile: Similar in structure but lacks the allyloxy and benzamidine functionalities.
4-(Allyloxy)-3-ethyl-2-methyl-5-propylbenzoic acid: Contains similar substituents but differs in the core structure.
Uniqueness
4-Allyloxy-3-ethyl-N-hydroxy-5-methyl-benzamidine is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. Its benzamidine core is particularly important for its role as an enzyme inhibitor, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C13H18N2O2 |
---|---|
Molecular Weight |
234.29 g/mol |
IUPAC Name |
3-ethyl-N'-hydroxy-5-methyl-4-prop-2-enoxybenzenecarboximidamide |
InChI |
InChI=1S/C13H18N2O2/c1-4-6-17-12-9(3)7-11(13(14)15-16)8-10(12)5-2/h4,7-8,16H,1,5-6H2,2-3H3,(H2,14,15) |
InChI Key |
JWQWCPOCEHOBNR-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=CC(=C1)C(=NO)N)C)OCC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.